molecular formula C9H14O B3043976 (E)-Cyclooct-1-enecarbaldehyde CAS No. 96308-48-4

(E)-Cyclooct-1-enecarbaldehyde

Cat. No.: B3043976
CAS No.: 96308-48-4
M. Wt: 138.21 g/mol
InChI Key: TZBOAAPYTXFCMK-RMKNXTFCSA-N
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Description

(E)-Cyclooct-1-enecarbaldehyde is a useful research compound. Its molecular formula is C9H14O and its molecular weight is 138.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Complex Molecules

One significant application of (E)-Cyclooct-1-enecarbaldehyde is in the synthesis of complex molecular structures. For instance, it has been used in the diastereoselective synthesis of 2,3,6-trisubstituted tetrahydropyran-4-ones, utilizing Prins cyclizations of enecarbamates. This process is notable for its stereoselective construction and has been applied in the formal synthesis of biologically important compounds like (+)-ratjadone A (Cossey & Funk, 2004).

Enantioselective Organocatalysis

The compound also finds use in enantioselective organocatalysis. A notable example is its role in the first highly enantioselective organocatalyzed carbo [3 + 3] cascade cycloaddition of α,β-unsaturated aldehydes. This methodology has been used to synthesize complex molecules like (−)-isopulegol hydrate, (−)-cubebaol, and related compounds, demonstrating the versatility and effectiveness of this compound in asymmetric synthesis (Hong et al., 2006).

Building Blocks in Organic Synthesis

Enecarbamates, closely related to this compound, are described as versatile building blocks in organic synthesis. They have been extensively used in the synthesis of various biologically active molecules, showcasing the importance of such compounds in the development of new synthetic methodologies (Courant et al., 2015).

Application in Photochemistry

This compound-related compounds have been explored in the field of photochemistry. For instance, Cyclooct-1-en-5-yne, a compound with a similar structure, demonstrated significant reactivity under photolysis, leading to the cleavage into smaller hydrocarbon segments. This highlights the potential of this compound in studies related to photochemical reactions and photostability (Leupin & Wirz, 1978).

Designing Reactive Dienophiles

The compound has been instrumental in the design of reactive dienophiles, particularly in reactions like the tetrazine-trans-cyclooctene ligation. Enhanced reactivity in such ligations is crucial for applications in bioconjugation and materials science (Taylor et al., 2011).

Platinum-Catalyzed Cyclizations

This compound derivatives have been used in platinum(II)-catalyzed cyclizations to form quaternary carbon centers. This application is significant in the creation of complex spiro-fused and other heterocyclic ring systems, demonstrating its utility in advanced organic synthesis (Harrison et al., 2007).

Properties

IUPAC Name

(1E)-cyclooctene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-8-9-6-4-2-1-3-5-7-9/h6,8H,1-5,7H2/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBOAAPYTXFCMK-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=CCC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC/C(=C\CC1)/C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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